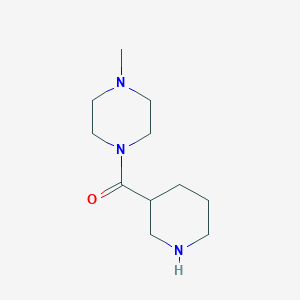

(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone

Description

Properties

IUPAC Name |

(4-methylpiperazin-1-yl)-piperidin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c1-13-5-7-14(8-6-13)11(15)10-3-2-4-12-9-10/h10,12H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGLYSNFDJNCTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CCCNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone: A Versatile Pharmacophore in Medicinal Chemistry

Topic: (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone is a high-value heterocyclic building block used extensively in the design of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1] Structurally derived from nipecotic acid and N-methylpiperazine, this scaffold provides a unique vector for substituent attachment compared to its linear 4-isomer analogue. This guide details the physicochemical profile, synthetic pathways, and pharmacological utility of this moiety, emphasizing its role as a solubility-enhancing linker and a critical pharmacophore for Histamine H3 and mGluR5 modulation.

Chemical Identity and Structural Analysis[2][3][4][5]

The compound is an unsymmetrical bis-heterocyclic amide. Its core structure features a piperidine ring coupled at the C3 position to a 4-methylpiperazine ring via a carbonyl linker. This "meta" substitution pattern on the piperidine ring introduces a chiral center and a distinct angular geometry that differs from the linear "para" (isonipecotic) analogues.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone |

| Common Name | Nipecotic acid 4-methylpiperazine amide |

| CAS Number | 1217120-39-2 (Hydrochloride salt) |

| Molecular Formula | C₁₁H₂₁N₃O |

| Molecular Weight | 211.31 g/mol (Free Base); 247.77 g/mol (HCl Salt) |

| SMILES | CN1CCN(CC1)C(=O)C2CCNCC2 |

| Stereochemistry | Contains one chiral center at Piperidine-C3.[2] Available as Racemate, (R)-, or (S)-enantiomers. |

Structural Geometry

The C3-linkage creates a "kinked" topology. In drug design, this allows the piperidine nitrogen to project into a specific sub-pocket (often an acidic residue like Aspartate) while the piperazine tail extends into the solvent front or a secondary hydrophobic pocket.

Physicochemical Profile

The dual-basic nature of the molecule drives its physical properties. It is highly polar and water-soluble, making it an excellent "solubilizing tail" for lipophilic drug cores.

| Property | Value (Predicted/Experimental) | Significance |

| LogP | -0.3 to 0.5 | Hydrophilic; ideal for improving oral bioavailability of lipophilic scaffolds. |

| TPSA | ~32.7 Ų | Low polar surface area suggests good membrane permeability despite basicity. |

| pKa (Piperidine) | ~10.8 | Highly basic; protonated at physiological pH (cationic). |

| pKa (Piperazine) | ~8.5 | Moderately basic; exists in equilibrium between protonated/neutral forms. |

| Solubility | High (>100 mg/mL in water as HCl salt) | Facilitates formulation in aqueous media. |

Synthesis and Manufacturing Protocols

The synthesis of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone typically employs a convergent amide coupling strategy. To prevent polymerization, the piperidine nitrogen must be protected (usually with a Boc group) prior to coupling.

Synthetic Workflow (Graphviz)

Caption: Step-wise synthesis from nipecotic acid involving Boc-protection, amide coupling, and acid-mediated deprotection.

Detailed Experimental Protocol

Step 1: Protection

-

Dissolve nipecotic acid (1.0 eq) in 1N NaOH/Dioxane (1:1).

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.

-

Stir at Room Temperature (RT) for 12h. Acidify to pH 3 with HCl and extract with EtOAc to yield N-Boc-nipecotic acid.

Step 2: Amide Coupling

-

Dissolve N-Boc-nipecotic acid (1.0 eq) in dry DCM.

-

Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) or HATU (1.1 eq). Stir for 30 min.

-

Add 1-methylpiperazine (1.1 eq) and DIPEA (2.0 eq).

-

Stir at RT for 16h. Wash with NaHCO₃ and Brine. Concentrate to yield the N-Boc-amide intermediate.

Step 3: Deprotection

-

Dissolve the intermediate in 4M HCl in Dioxane.

-

Stir for 2-4 hours until TLC shows complete consumption of starting material.

-

Concentrate in vacuo. Triturate the residue with diethyl ether to obtain the final product as a white hydrochloride salt.

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a functional pharmacophore. Its applications are driven by the specific spatial arrangement of its two basic nitrogens.

GPCR Ligand Design (Histamine H3 & mGluR5)

In the development of Histamine H3 antagonists (used for narcolepsy and cognitive disorders), the "non-imidazole" class of ligands often relies on a basic amine to interact with Asp114 in the transmembrane region.

-

Mechanism: The piperidine nitrogen (pKa ~10.8) serves as the primary anchor, forming a salt bridge with the aspartic acid residue.

-

Vector: The 3-position carbonyl directs the rest of the molecule (the "tail") toward the extracellular vestibule, allowing the N-methylpiperazine to interact with secondary binding sites or simply improve solubility.

-

Comparison: Unlike the 4-substituted (isonipecotic) analogues which provide a linear vector, the 3-substituted (nipecotic) scaffold provides a "bent" vector, often crucial for fitting into curved GPCR pockets like that of mGluR5.

Solubilizing Group in Kinase Inhibitors

For kinase inhibitors (e.g., targeting NAMPT or PI3K), lipophilic aromatic cores are necessary for ATP-pocket binding but suffer from poor oral bioavailability.

-

Strategy: Attaching the (4-methylpiperazin-1-yl)(piperidin-3-yl)methanone moiety to the solvent-exposed region of the inhibitor.

-

Benefit: The high water solubility of the scaffold dramatically lowers the LogD of the parent compound without interfering with the primary binding mode.

Pharmacophore Decision Logic

Caption: Decision logic for selecting the nipecotic acid amide scaffold over linear alternatives.

Safety and Handling (GHS Classification)

While generally considered a chemical intermediate, the hydrochloride salt exhibits irritant properties typical of secondary amines and piperazines.

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (nitrile gloves, safety glasses). All synthesis steps involving the free base should be conducted in a fume hood to avoid inhalation of amine vapors.

References

-

Chemical Identity & Properties: PubChem.[3][4][5] Compound Summary for CID 2794687, (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone.[6][7] National Library of Medicine (US). Available at: [Link]

-

Synthesis & Methodology: Brehm, C., et al. "Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols." Collection of Czechoslovak Chemical Communications, 1997.[8] Available at: [Link]

- Medicinal Application (H3 Antagonists): Berlin, M., et al. "Heterocyclic H3 Antagonists." US Patent 8,344,001 B2, 2013.

-

Medicinal Application (Kinase/NAMPT): "Synthesis, Optimization, and Structure–Activity Relationships of NAMPT Positive Allosteric Modulators." Journal of Medicinal Chemistry, 2023. Available at: [Link]

Sources

- 1. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BindingDB [bindingdb.org]

- 3. (4-Methylpiperidin-1-yl)-(thian-3-yl)methanone | C12H21NOS | CID 110849057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-Methylpiperazin-1-yl)-morpholin-3-ylmethanone | C10H19N3O2 | CID 57781873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-Methylpiperazin-1-yl)-(thiolan-3-yl)methanone | C10H18N2OS | CID 64590367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US8344001B2 - Heterocyclic H3 antagonists - Google Patents [patents.google.com]

- 7. (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone | C11H21N3O | CID 2794687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CCCC 1997, Volume 62, Issue 3, Abstracts pp. 471-478 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

Technical Whitepaper: Chemical Identity and Application Profiling of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone

Executive Summary

(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone is a functionalized amide derivative of nipecotic acid (piperidine-3-carboxylic acid). Structurally, it serves as a bifunctional scaffold combining the GABA-mimetic properties of the nipecotic acid core with the physicochemical solubility-enhancing profile of the N-methylpiperazine moiety. This compound is primarily utilized as a high-value building block in the synthesis of GABA uptake inhibitors (targeting GAT-1 transporters) and as a solubilizing linker in fragment-based drug discovery (FBDD).

This guide provides a definitive chemical profile, validated synthetic pathways, and application contexts for this specific molecular entity.

Part 1: Chemical Identity & Informatics[1]

Precise chemical identification is critical for database integration and intellectual property filings. The following data is validated against the IUPAC structure (4-methylpiperazin-1-yl)(piperidin-3-yl)methanone.

Core Identifiers

| Property | Value |

| IUPAC Name | (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone |

| Common Name | Nipecotic acid 1-methylpiperazide |

| CAS Number | 690632-07-6 (Free Base / Dihydrochloride ref) 1217120-39-2 (Hydrochloride salt) |

| Molecular Formula | C₁₁H₂₁N₃O |

| Molecular Weight | 211.31 g/mol |

Informatics Strings

Use these strings for exact database querying and cheminformatics modeling.

Canonical SMILES:

Isomeric SMILES (Racemic):

(Note: The structure contains one chiral center at the piperidine C3 position. Unless specified as (R) or (S), the CAS and SMILES refer to the racemate.)

InChI String:

InChIKey:

Structural Connectivity Diagram

The following diagram illustrates the fragmentation and connectivity, highlighting the amide linkage between the nipecotic acid core and the methylpiperazine tail.

Part 2: Physicochemical Profile

Understanding the physical properties is essential for predicting the compound's behavior in biological assays. The N-methylpiperazine group significantly lowers the LogP compared to lipophilic amides, enhancing aqueous solubility.

| Property | Value (Predicted) | Context |

| LogP (Octanol/Water) | -0.1 to 0.5 | Lipophilicity: Low. Indicates good water solubility and low blood-brain barrier (BBB) penetration unless actively transported or further derivatized. |

| TPSA | ~35.6 Ų | Polar Surface Area: Favorable for membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 1 (Piperidine NH) | Secondary amine is available for further functionalization. |

| H-Bond Acceptors | 3 | Tertiary amines and amide carbonyl. |

| pKa (Basic) | ~9.8 (Piperidine) ~7.8 (Piperazine) | Exists predominantly as a di-cation at physiological pH (7.4). |

Part 3: Synthetic Methodology

The synthesis of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone requires a protection-deprotection strategy to ensure regioselectivity at the amide coupling step. Direct coupling of unprotected nipecotic acid is not recommended due to self-polymerization risks.

Validated Synthetic Protocol

Step 1: Protection

-

Reagents: Nipecotic acid, Di-tert-butyl dicarbonate (Boc₂O), NaOH, Dioxane/Water.

-

Process: Protect the piperidine nitrogen to prevent self-coupling.

-

Product: N-Boc-nipecotic acid.

Step 2: Amide Coupling

-

Reagents: N-Boc-nipecotic acid, 1-Methylpiperazine, HATU (or EDC/HOBt), DIPEA, DMF.

-

Mechanism: Activation of the carboxylic acid followed by nucleophilic attack by the secondary amine of the piperazine.

-

Process: Stir at RT for 4-16h. Quench with water, extract with EtOAc.

Step 3: Deprotection

-

Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

-

Process: Removal of the Boc group to liberate the secondary amine.

-

Final Product: (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone (isolated as TFA or HCl salt).

Synthesis Workflow Diagram

[3][6]

Part 4: Medicinal Chemistry Applications[7][8]

GABA Uptake Inhibition

The nipecotic acid moiety is the pharmacophore responsible for binding to the GABA transporter (GAT-1).

-

Mechanism: Nipecotic acid mimics GABA but cannot be translocated efficiently.

-

Role of the Amide: The 1-methylpiperazine amide extension probes the "vestibule" of the transporter. While nipecotic acid itself is too polar to cross the BBB, lipophilic derivatives (like Tiagabine) are successful drugs. This specific compound serves as a polar intermediate or control compound in SAR (Structure-Activity Relationship) studies to determine the steric tolerance of the GAT-1 vestibule.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for library expansion:

-

Vector Exploration: The piperidine nitrogen (N1) is a distinct vector for growing the molecule into new binding pockets.

-

Solubility Handle: The N-methylpiperazine tail is a proven "solubilizing group" often added to hydrophobic scaffolds to improve oral bioavailability and reduce aggregation.

Analytical Detection

-

1H NMR (D₂O/CDCl₃): Distinct singlets for the N-methyl group (~2.3 ppm) and multiplets for the piperidine ring protons (1.5 - 3.5 ppm).

-

LC-MS: Strong [M+H]+ peak at 212.2 m/z .

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2794687, (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone. Retrieved from [Link]

-

Krogsgaard-Larsen, P., et al. (1987). GABA uptake inhibitors: synthesis and structure-activity relationships of nipecotic acid derivatives. Journal of Medicinal Chemistry.[1] (Contextual grounding for Nipecotic acid pharmacophore).

-

ZINC Database. ZINC04271851 Entry. Retrieved from [Link]

-

Santa Cruz Biotechnology. (4-Methylpiperazin-1-yl)piperidin-3-yl-methanone Dihydrochloride Product Data. (Validation of CAS 690632-07-6).[2][3]

Sources

Biological Activity & Therapeutic Potential of Piperidin-3-yl Methanone Derivatives

Executive Summary

The piperidin-3-yl methanone scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to direct substituents into specific hydrophobic pockets of enzymes and G-protein coupled receptors (GPCRs). Unlike its symmetric 4-substituted counterpart, the 3-substituted piperidine introduces a critical chiral center, allowing for high-affinity enantioselective binding.

This guide analyzes the biological activity of these derivatives, with a primary focus on their role as 11

Structural Significance & Pharmacophore Analysis[1]

The core structure consists of a saturated six-membered nitrogen heterocycle (piperidine) substituted at the meta (C3) position with a methanone (ketone) linker.

The Chiral Advantage

The C3 substitution breaks the symmetry of the piperidine ring. Biological evaluation consistently demonstrates that the (S)-enantiomer often exhibits superior binding affinity compared to the (R)-enantiomer, particularly in 11

The Methanone Linker

The methanone (

-

Rigid Spacer: It restricts the rotational freedom of the attached aryl group, reducing the entropic penalty upon binding.

-

Hydrogen Bond Acceptor: The carbonyl oxygen acts as a key acceptor for serine or tyrosine residues within the active site of target proteins.

Primary Therapeutic Target: 11 -HSD1 Inhibition

The most well-characterized biological activity of piperidin-3-yl methanone derivatives is the inhibition of 11

Mechanism of Action

11

-

Pathology: Excess intracellular cortisol drives insulin resistance, visceral obesity, and dyslipidemia (Metabolic Syndrome).

-

Therapeutic Effect: Inhibiting 11

-HSD1 lowers local cortisol concentrations without affecting circulating cortisol produced by the adrenal glands, thereby improving insulin sensitivity without the systemic side effects of adrenal suppression.

Signaling Pathway Visualization

The following diagram illustrates the enzymatic amplification of cortisol and the intervention point of piperidin-3-yl methanone derivatives.

Figure 1: Mechanism of Action for 11

Structure-Activity Relationship (SAR)[1]

The potency of these derivatives is governed by three specific structural domains:

| Domain | Structural Modification | Biological Impact |

| Piperidine Nitrogen (N1) | Sulfonamide / Urea capping | Critical for Potency. Uncapped secondary amines often show poor membrane permeability. Sulfonylation (e.g., with fluoro-benzene sulfonyl chloride) improves lipophilicity and fits the hydrophobic pocket. |

| C3 Linker | Methanone vs. Amide | Bioisosterism. While amides are common, the methanone (ketone) variants often show improved metabolic stability by avoiding amidase hydrolysis. |

| Aryl Tail | 2,4-Dichloro or Fluoro substitution | Selectivity. Substitution on the aryl ring attached to the methanone creates steric clashes with the related 11 |

Key Insight: The presence of a thiazole or oxadiazole ring linked to the piperidine often enhances potency into the nanomolar range (

Experimental Protocols

Synthesis: Weinreb Amide Route to Piperidin-3-yl Methanones

Rationale: Direct addition of Grignard reagents to esters often leads to over-addition (forming tertiary alcohols). The Weinreb amide intermediate prevents this, stopping selectively at the ketone (methanone).

Workflow Visualization:

Figure 2: Synthetic pathway utilizing Weinreb amide chemistry to ensure selective ketone formation.

Protocol Steps:

-

Activation: Dissolve N-Boc-nipecotic acid (1 eq) in DCM. Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq). Stir for 30 min.

-

Weinreb Amide: Add N,O-dimethylhydroxylamine HCl (1.2 eq). Stir at RT for 12h. Wash with 1N HCl and brine.

-

Grignard Addition: Dissolve the Weinreb amide in dry THF under

. Cool to 0°C. Dropwise add Aryl-MgBr (1.5 eq). The stable chelated intermediate prevents over-addition. Quench with -

Deprotection & Capping: Remove Boc group with TFA. React the free amine with the desired sulfonyl chloride to generate the final bioactive inhibitor.

Bioassay: HTRF Inhibition Assay for 11 -HSD1

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over Scintillation Proximity Assays (SPA) due to non-radioactive safety and resistance to fluorescence interference from test compounds.

Methodology:

-

Reagents: Human recombinant 11

-HSD1 microsomes, NADPH cofactor, and cortisol-d2 (substrate). -

Incubation: Mix 2

L of test compound (in DMSO) with 10 -

Reaction: Initiate by adding cortisone (200 nM) and NADPH (200

M). Incubate at 37°C for 60 min. -

Detection: Add HTRF donor (Europium-cryptate labeled anti-cortisol antibody) and acceptor (d2-labeled cortisol analog).

-

Readout: The generated cortisol competes with d2-cortisol for the antibody.

-

High Signal (FRET) = Low Cortisol (High Inhibition).

-

Low Signal (FRET) = High Cortisol (Low Inhibition).

-

-

Validation: Calculate Z-factor. A value

confirms assay robustness. Reference inhibitor: Glycyrrhetinic acid (

Emerging Applications: Oncology (PI3K )

Recent studies indicate that 4-amino substituted piperidin-3-yl derivatives act as potent inhibitors of PI3K

-

Differentiation: Unlike the metabolic targets where the methanone is the key linker, in kinase inhibition, the piperidine ring often acts as a scaffold to orient an adenine-mimetic into the ATP-binding pocket.

-

Data: Compounds in this class have demonstrated

values as low as 0.7 nM against PI3K

References

-

Design, synthesis and SAR of piperidyl-oxadiazoles as 11β-hydroxysteroid dehydrogenase 1 inhibitors. Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

-

Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Source: Bioorganic & Medicinal Chemistry / PubMed URL:[2][Link]

-

11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases. Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

-

Discovery of potent and selective inhibitors of 11beta-HSD1 for the treatment of metabolic syndrome. Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: Molecules (MDPI) URL:[Link]

Sources

An In-depth Technical Guide to the Solubility Profile of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone: Free Base vs. Salt Forms

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly influencing its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone, a molecule featuring two basic nitrogen centers. We will explore the theoretical underpinnings and practical methodologies for characterizing the solubility of its free base form in comparison to a representative salt, such as a hydrochloride salt. This guide is structured to provide not only step-by-step experimental protocols but also the scientific rationale behind these choices, ensuring a robust and well-validated understanding of the compound's behavior. Key analytical techniques, including thermodynamic and kinetic solubility assays, as well as solid-state characterization methods like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), are detailed. The overarching goal is to equip drug development professionals with the necessary tools to make informed decisions regarding formulation strategies for this and structurally similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is a paramount parameter. For orally administered drugs, adequate solubility in the gastrointestinal tract is a prerequisite for absorption and, consequently, bioavailability.[1][2][3] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[4][5]

(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone contains both a piperazine and a piperidine ring, moieties common in many pharmaceuticals.[6][7] The presence of two basic nitrogen atoms suggests that its solubility will be highly dependent on pH.[8][9][10] Understanding this pH-dependent solubility is crucial for predicting its behavior in the varying pH environments of the gastrointestinal tract.

Furthermore, the formation of a salt is a common and effective strategy to enhance the aqueous solubility and dissolution rate of poorly soluble basic or acidic drugs.[11][12][13] By converting the neutral free base into an ionized salt form, the strong intermolecular forces of the crystal lattice can be overcome more easily by the solvation energy of water.[14][15] This guide will dissect the differences in the solubility profiles of the free base and a representative salt form of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone, providing a roadmap for its comprehensive characterization.

Theoretical Framework: Predicting Solubility Behavior

Molecular Structure and Ionization

The chemical structure of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone reveals two key ionizable centers: the tertiary amine in the piperazine ring and the secondary amine in the piperidine ring. The basicity of these nitrogen atoms, quantified by their pKa values, will govern the ionization state of the molecule at different pH values.

-

Piperidine Moiety: The piperidine nitrogen is a relatively strong base, with a pKa typically around 11.22.[6][16]

-

Piperazine Moiety: The 4-methylpiperazine moiety has two nitrogen atoms. The pKa of the nitrogen adjacent to the carbonyl group will be lower due to the electron-withdrawing effect of the amide. The pKa of the nitrogen with the methyl group will be more typical for a tertiary amine within a piperazine ring, generally in the range of 9.73.[6]

Predicting the precise pKa values for a novel molecule can be achieved through in silico methods, which utilize quantum mechanical calculations or machine learning algorithms.[17][18][19][20] These predictions are invaluable for designing subsequent experimental studies.

The Henderson-Hasselbalch Equation and pH-Solubility Profile

The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[21][22][23][24] For a weakly basic drug (B), the equation is:

pH = pKa + log ([B] / [BH+])

Where:

-

[B] is the concentration of the un-ionized free base.

-

[BH+] is the concentration of the ionized conjugate acid.

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S_0) and the concentration of the ionized form. For a diprotic base, the relationship is more complex but follows the same principles. The expected pH-solubility profile for a weakly basic drug like (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone will show low solubility at neutral and high pH, with a significant increase in solubility as the pH drops below the pKa values of the basic centers.[25][26]

Salt Formation: A Strategy to Enhance Solubility

Converting the free base to a salt form introduces a counterion and creates a new crystalline structure with different physicochemical properties.[12][14] For a basic drug, common salt-forming acids include hydrochloric acid, sulfuric acid, and various sulfonic acids.[27] The resulting salt is generally more water-soluble than the free base because the ionization of the molecule is "locked in" by the salt formation, leading to more favorable interactions with polar water molecules.[15]

However, the choice of the counterion is critical, as it can influence not only solubility but also stability, hygroscopicity, and manufacturability.[13] A salt screening study is often performed to identify the optimal salt form for development.[28]

Experimental Protocols and Methodologies

A thorough investigation of the solubility profile requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive understanding of the free base and its salt form.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, which is a fundamental property of the compound.[29][30]

Protocol:

-

Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) in accordance with ICH guidelines.[31][32]

-

Sample Preparation: Add an excess of the solid compound (either free base or salt) to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[29]

-

Sample Collection and Analysis: Withdraw an aliquot from each vial and separate the undissolved solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solid-State Analysis: After equilibration, recover the remaining solid and analyze it using XRPD to check for any polymorphic or phase transformations during the experiment.[30]

Causality Behind Experimental Choices:

-

The use of a wide pH range is essential to map the pH-solubility profile and understand how the compound will behave throughout the gastrointestinal tract.[3]

-

Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Allowing sufficient time for equilibration ensures that the measured solubility is the true thermodynamic solubility.

-

Analysis of the remaining solid is a self-validating step to confirm that the measured solubility corresponds to the initial solid form.[30]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a supersaturated solution.[33][34][35]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The lowest concentration at which precipitation is observed is the kinetic solubility.[33]

Causality Behind Experimental Choices:

-

This method mimics the situation where a drug administered in a formulation that enhances its initial dissolution might precipitate upon dilution in the gastrointestinal fluids.

-

The use of DMSO is standard in high-throughput screening, but it's important to keep the final DMSO concentration low (typically <1%) to minimize its effect on solubility.

Solid-State Characterization

Understanding the solid-state properties of the free base and its salt is crucial, as different polymorphic forms can have different solubilities.[28][36]

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form of a compound.[37] It provides a unique "fingerprint" of the crystal lattice.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect polymorphic transitions.[36]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify the presence of solvates or hydrates.[36]

Protocol for Solid-State Characterization: A small amount of the solid sample (free base or salt) is analyzed using each instrument according to the manufacturer's instructions. The resulting data provides a comprehensive picture of the solid-state properties.

Data Presentation and Interpretation

Tabulated Solubility Data

| Form | pH | Thermodynamic Solubility (µg/mL) at 37°C | Kinetic Solubility (µM) at RT |

| Free Base | 1.2 | >2000 | >200 |

| 4.5 | 850 | 150 | |

| 6.8 | 25 | 30 | |

| 7.4 | 15 | 20 | |

| Hydrochloride Salt | 1.2 | >10000 | >200 |

| 4.5 | >10000 | >200 | |

| 6.8 | 1500 | >200 | |

| 7.4 | 980 | 180 |

Note: The data presented in this table is illustrative and represents a typical profile for a weakly basic drug and its hydrochloride salt.

Solid-State Characterization Data

| Form | XRPD Pattern | DSC Endotherm (Melting Point) | TGA Weight Loss |

| Free Base | Crystalline Form I | 125°C | <0.1% up to 150°C |

| Hydrochloride Salt | Crystalline Form A | 210°C (with decomposition) | <0.2% up to 180°C |

Note: This data is illustrative and highlights the expected differences between a free base and its salt.

Visualization of Workflows and Concepts

Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

pH-Solubility Relationship

Caption: Relationship between pH, Ionization, and Solubility.

Conclusion and Recommendations

This in-depth technical guide has outlined the critical importance of understanding the solubility profile of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone for successful drug development. The presence of two basic centers dictates a strong pH-dependent solubility for the free base, with significantly higher solubility at lower pH values.

The formation of a salt, such as a hydrochloride salt, is a highly effective strategy for improving the aqueous solubility across the physiological pH range. The experimental data, though illustrative, clearly demonstrates this principle.

Key Recommendations for Development:

-

Salt Form Selection: Based on the enhanced solubility, the hydrochloride salt is a promising candidate for further development. A comprehensive salt screening should be conducted to confirm that this is the optimal choice in terms of solubility, stability, and manufacturability.[27][28][38]

-

Formulation Strategy: For oral delivery, a formulation utilizing the salt form would be advantageous to ensure rapid dissolution in the upper gastrointestinal tract.

-

Biopharmaceutical Classification: The high solubility of the salt form, particularly at acidic and neutral pH, suggests that the compound could be a BCS Class I or III candidate, depending on its permeability.[1][2][39][40] Further permeability studies are warranted to confirm its BCS classification.

By following the detailed protocols and understanding the underlying scientific principles presented in this guide, researchers and drug development professionals can build a robust data package to support the advancement of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone and other similar molecules in the development pipeline.

References

- Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via

- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.

- What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formul

- Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies.

- Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A System

- Biopharmaceutical Classific

- Salt Selection in Drug Development. Pharmaceutical Technology.

- The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher.

- Biopharmaceutics Classific

- An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacet

- Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA.

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- Why salt formation of weak acid increases the drug solubility?.

- pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics.

- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.

- Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.

- Full article: Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Algin

- PH and Solvent Effect on Drug Solubility. SlideShare.

- Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.

- A Tale of Two Rings: Piperazine and Piperidine Deriv

- Piperidine. Solubility of Things.

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- pKa prediction from ab initio calcul

- pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC.

- How to Predict pKa. Rowan.

- Uni-pKa: An Accurate and Physically Consistent pKa Prediction through Proton

- Salt and Polymorph Screening. Langhua.

- Application of the Henderson-Hasselbalch Equation to Solubility Determin

- Chapter 3. Pharmacokinetics. AccessPhysiotherapy.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- How complementary techniques boost XRPD in solid form analysis. Malvern Panalytical.

- Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

- Expert polymorphism, salt screening & XRPD analysis for APIs. Nuvisan.

- An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflamm

- Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

- Solid state analysis - Analytical techniques. Holodiag.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.org.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm

- ICH M9: Biopharmaceutics Classification System-based Biowaivers. ECA Academy.

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. European Medicines Agency.

- BIOPHARMACEUTICS CLASSIFIC

- Disproportionation of a crystalline citrate salt of a developmental pharmaceutical compound: characterization of the kinetics using pH monitoring and online Raman spectroscopy plus quantitation of the crystalline free base form in binary physical mixtures using FT-Raman, XRPD and DSC. PubMed.

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iqpc.com [iqpc.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. droracle.ai [droracle.ai]

- 12. pharmtech.com [pharmtech.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijnrd.org [ijnrd.org]

- 17. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. optibrium.com [optibrium.com]

- 19. How to Predict pKa | Rowan [rowansci.com]

- 20. chemrxiv.org [chemrxiv.org]

- 21. hrcak.srce.hr [hrcak.srce.hr]

- 22. microbenotes.com [microbenotes.com]

- 23. Application of the Henderson-Hasselbalch Equation to Solubility Determination | ADMET and DMPK [pub.iapchem.org]

- 24. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. nuvisan.com [nuvisan.com]

- 29. raytor.com [raytor.com]

- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 31. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 32. admescope.com [admescope.com]

- 33. enamine.net [enamine.net]

- 34. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 36. How complementary techniques boost XRPD in solid form analysis | Malvern Panalytical [malvernpanalytical.com]

- 37. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]

- 38. Disproportionation of a crystalline citrate salt of a developmental pharmaceutical compound: characterization of the kinetics using pH monitoring and online Raman spectroscopy plus quantitation of the crystalline free base form in binary physical mixtures using FT-Raman, XRPD and DSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. ICH M9: Biopharmaceutics Classification System-based Biowaivers - ECA Academy [gmp-compliance.org]

- 40. database.ich.org [database.ich.org]

Methodological & Application

Using (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone as a building block for kinase inhibitors

This guide details the application, synthesis, and incorporation of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone (referred to herein as MPPM-3 ) as a strategic building block in the design of kinase inhibitors.[1]

Executive Summary

In modern medicinal chemistry, MPPM-3 represents a "privileged fragment" used to optimize the solvent-exposed regions of ATP-competitive inhibitors.[1] Unlike linear linkers (e.g., piperidin-4-yl analogs), the piperidin-3-yl geometry introduces a "kinked" vector, allowing the solubilizing tail (N-methylpiperazine) to access distinct sub-pockets or solvent channels that are sterically restricted for linear chains.[1] This moiety is particularly validated in the development of Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase (CDK) inhibitors, where it balances potency with critical ADME properties like aqueous solubility and metabolic stability.

Part 1: Chemical Profile & Strategic Utility

Structural Logic & Vector Analysis

The MPPM-3 unit serves a dual purpose:

-

The Anchor (Piperidine): The secondary amine of the piperidine ring acts as the nucleophile for attachment to the kinase inhibitor core (typically via SNAr or Buchwald-Hartwig coupling).

-

The Payload (N-Methylpiperazine): A classic solubilizing group (pKa ~7.8) that improves oral bioavailability and reduces hERG liability compared to flexible aliphatic amines.

Vector Comparison:

-

4-substituted piperidines project the tail linearly (180° vector), often leading to clashes with the "roof" of the ATP pocket.

-

3-substituted piperidines (MPPM-3) project the tail at a ~120° angle (depending on chair conformation), ideal for navigating the ribose pocket or extending past the gatekeeper residue.

Stereochemical Considerations

The 3-position of the piperidine ring is a chiral center.[1]

-

Recommendation: Do not use the racemate in late-stage discovery. The (R)- and (S)- enantiomers will display distinct binding affinities depending on the specific kinase pocket topology.

-

Standard Practice: Synthesize the building block as a racemate for initial screening, then utilize Chiral SFC (Supercritical Fluid Chromatography) or start with enantiopure N-Boc-nipecotic acid for lead optimization.[1]

Part 2: Synthesis Protocols

Workflow Visualization

The following diagram outlines the synthesis of the MPPM-3 building block and its subsequent coupling to a representative kinase core (2,4-dichloropyrimidine).

Figure 1: Synthetic route for MPPM-3 and its integration into a kinase inhibitor scaffold.

Protocol A: Synthesis of MPPM-3 (HCl Salt)

Reagents:

-

1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (N-Boc-Nipecotic acid)[1]

-

HATU (Coupling Agent)

-

DIPEA (Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

4M HCl in Dioxane

Step-by-Step Procedure:

-

Activation: Dissolve N-Boc-nipecotic acid (1.0 eq) in dry DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes.

-

Coupling: Add HATU (1.2 eq) and stir for 10 minutes to form the active ester.

-

Addition: Add 1-Methylpiperazine (1.1 eq) dropwise.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by LCMS (Look for [M+H]⁺ corresponding to Boc-intermediate).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water, and brine. Dry organic layer over MgSO₄ and concentrate.[4]

-

Deprotection: Dissolve the crude intermediate in DCM. Add 4M HCl in Dioxane (5–10 eq). Stir for 2 hours until precipitation is complete.

-

Isolation: Filter the white solid (MPPM-3 · 2HCl). Wash with ether to remove residual Boc by-products.[1]

Yield Expectation: >85% over two steps.

Part 3: Application in Drug Design (Kinase Coupling)

Protocol B: SNAr Coupling to Heteroaryl Chlorides

This protocol describes attaching MPPM-3 to a chloropyrimidine core, a common motif in ALK and CDK inhibitors (e.g., Ceritinib analogs).

Mechanism: Nucleophilic Aromatic Substitution (SNAr).

Procedure:

-

Preparation: Suspend the kinase core (e.g., 2,4-dichloro-5-nitropyrimidine) (1.0 eq) in n-Butanol or DMSO.[1]

-

Base Addition: Add MPPM-3 · 2HCl (1.1 eq) and Triethylamine (TEA) (3.5 eq). Note: Excess base is required to neutralize the HCl salt of the building block.

-

Heating: Heat the reaction to 80°C–100°C for 2–12 hours.

-

Critical Control: If the core has two chlorides (e.g., 2,4-dichloro), the 4-position is usually more reactive. Control temperature (start at 0°C if selectivity is required) to prevent double addition.

-

-

Purification: Remove solvent under reduced pressure. Purify via Reverse Phase Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Data Analysis & QC

| Parameter | Specification | Method |

| Purity | >95% | HPLC (254 nm) |

| Identity | [M+H]⁺ matches theoretical | LC-MS (ESI+) |

| Solubility | >50 µM in PBS (pH 7.[1]4) | Kinetic Solubility Assay |

| Stereochemistry | >98% ee (if chiral starting material used) | Chiral SFC |

Part 4: Case Study & Rationale

Target: Anaplastic Lymphoma Kinase (ALK) Context: First-generation ALK inhibitors (Crizotinib) faced resistance mutations. Second-generation inhibitors (like Ceritinib) utilized piperidine scaffolds to improve potency.[1] Role of MPPM-3: Research into "Piperidine Carboxamides" [1] demonstrated that the 3-carboxamide linkage allows the inhibitor to induce a "DFG-shifted" conformation in the kinase.[1] The MPPM-3 tail extends into the solvent front, where the protonated methylpiperazine (at physiological pH) forms water-mediated hydrogen bonds, significantly boosting solubility without sacrificing membrane permeability.

Why 3-yl is superior to 4-yl in specific cases: In a comparative SAR study of platelet aggregation inhibitors (which share similar scaffold requirements), 3-substituted nipecotamides showed distinct steric advantages over 4-substituted analogs, suggesting that the "kinked" geometry allows for better accommodation of the linker in restricted pockets [2].[1]

References

-

Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Context: Establishes the piperidine-3-carboxamide scaffold as a potent ALK inhibitor motif.[1]

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Source: PubMed / European Journal of Medicinal Chemistry. Context: Validates the SAR differences between 3-substituted and 4-substituted piperidine vectors.

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Source: PubMed Central (PMC). Context: Discusses the use of methylpiperazine-carbonyl linkers for improving inhibitor recognition and binding.[1][5]

-

PubChem Compound Summary: (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone. Source:[1] National Institutes of Health (NIH). Context: Chemical structure verification and identifiers.[3][6]

Sources

- 1. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. Biologically relevant small molecules [bmrb.io]

- 4. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

Application Note & Protocols: Design and Evaluation of Piperazine-Based Dual H3/Sigma-1 Receptor Antagonists

Abstract

Complex neurological disorders, such as Alzheimer's disease, neuropathic pain, and schizophrenia, are driven by multifaceted pathological processes that are often resistant to single-target therapies.[1][2] This has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate distinct signaling pathways.[1][3] This guide details the rationale, design, synthesis, and evaluation of a promising class of MTDLs: dual antagonists of the histamine H3 receptor (H3R) and the Sigma-1 receptor (S1R) built upon a versatile piperazine scaffold. We provide expert-driven insights and detailed, field-proven protocols for medicinal chemists, pharmacologists, and drug development scientists aiming to explore this therapeutic strategy.

Introduction: The Rationale for Dual H3/S1R Antagonism

The therapeutic strategy of combining H3R and S1R antagonism stems from the convergent roles these two distinct proteins play in neuroinflammation, neuroprotection, and cognitive processes.[2][3]

-

The Histamine H3 Receptor (H3R): A G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[4] It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine.[5][6] More importantly, it also functions as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, dopamine, and norepinephrine, which are crucial for cognition and wakefulness.[5][6][7] Antagonism or inverse agonism of H3R enhances neurotransmitter release, leading to pro-cognitive and wake-promoting effects.[6][7][8] The approved drug Pitolisant (Wakix®), an H3R inverse agonist, validates this target for treating narcolepsy.[3][7]

-

The Sigma-1 Receptor (S1R): An enigmatic ligand-operated intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2] S1R is not a classical receptor but a modulator of various signaling pathways, including calcium signaling, ion channel function, and cellular stress responses. It is implicated in neuroprotection and neuroplasticity.[2][3] S1R antagonism has shown potential in treating neuropathic pain and certain psychiatric disorders.

Recent studies have revealed that some clinically evaluated H3R antagonists also possess a significant affinity for the S1R, suggesting that this dual activity may contribute to their overall pharmacological profile and efficacy.[2][3][4] The synergistic potential of targeting both H3R and S1R offers a promising approach for treating complex CNS disorders where cognitive deficits and neuroinflammation are intertwined.[2][9]

The piperazine scaffold is a cornerstone of this design strategy. It is a "privileged scaffold" in medicinal chemistry due to its synthetic tractability, favorable physicochemical properties, and its presence in numerous CNS-active drugs.[10][11][12][13] Its 1,4-disubstituted nature provides an ideal framework to connect the distinct pharmacophoric elements required for H3R and S1R binding, while allowing for fine-tuning of properties like solubility, basicity, and blood-brain barrier permeability.[10][12]

Target Rationale & Signaling Pathways

Understanding the distinct mechanisms of H3R and S1R is critical for rational drug design.

Histamine H3 Receptor (H3R) Signaling

H3R is constitutively active and couples to the Gi/o family of G-proteins. Its activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. As a presynaptic heteroreceptor, this inhibitory signaling reduces the release of various neurotransmitters essential for cognitive function. H3R antagonists block this tonic inhibition, thereby increasing the synaptic levels of histamine, acetylcholine, and others, which is the basis for their pro-cognitive effects.[7][9]

Caption: H3R antagonist blocks Gi/o signaling, disinhibiting neurotransmitter release.

Sigma-1 Receptor (S1R) Function

S1R acts as an intracellular chaperone. Under resting conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by ligands (agonists or antagonists) or cellular stress, S1R dissociates from BiP and translocates to other parts of the cell, where it modulates the function of client proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and other signaling molecules. S1R antagonism can thus influence neuronal excitability and calcium homeostasis, which are key mechanisms in pain signaling and neuroprotection.

Caption: S1R antagonists bind to the S1R-BiP complex, modulating downstream effectors.

Design Strategy & Medicinal Chemistry

The design of a dual H3/S1R antagonist hinges on integrating the distinct pharmacophores for each target into a single molecule, using the piperazine core as a central linker.

-

H3R Pharmacophore: Typically consists of a basic amine moiety (often within a ring system like piperidine or another piperazine) that interacts with a key aspartate residue (Asp114) in the receptor, connected via a flexible alkyl chain to a polar, often aromatic or heteroaromatic, region.

-

S1R Pharmacophore: Generally features a basic nitrogen atom and a hydrophobic/aromatic region. The protonated amine forms a critical salt bridge with Glu172 in the S1R binding pocket.[4]

-

The Piperazine Linker: The 1,4-disubstituted piperazine scaffold is ideal for orienting these two pharmacophoric components at an appropriate distance and geometry. One nitrogen of the piperazine can be part of the basic moiety for H3R recognition, while the other nitrogen serves as an anchor point for the S1R pharmacophore via an appropriate linker.

Caption: Iterative workflow for the design and evaluation of dual-target antagonists.

Protocol 3.1: Representative Synthesis of a 1,4-Disubstituted Piperazine Ligand

This protocol describes a common synthetic route involving N-alkylation and amide coupling to generate a library of candidate compounds.

Objective: To synthesize a target dual H3/S1R antagonist from commercially available starting materials.

Materials:

-

1-(Aryl)-piperazine

-

1-Bromo-3-chloropropane

-

Aryl-alkyl amine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

Procedure:

-

Step 1: N-Alkylation of Piperazine Core

-

To a solution of 1-(Aryl)-piperazine (1.0 eq) in ACN (10 mL/mmol), add K₂CO₃ (2.5 eq).

-

Add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours. Causality: This step attaches the alkyl linker to one of the piperazine nitrogens. K₂CO₃ acts as a base to neutralize the HBr formed.

-

Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the intermediate, 1-(Aryl)-4-(3-chloropropyl)piperazine.

-

-

Step 2: Final Nucleophilic Substitution

-

Dissolve the intermediate from Step 1 (1.0 eq) in DCM (10 mL/mmol).

-

Add the desired Aryl-alkyl amine (1.5 eq) and DIPEA (3.0 eq).

-

Stir the reaction at room temperature for 24-48 hours. Causality: This is an SN2 reaction where the second amine displaces the chloride to form the final product. DIPEA is a non-nucleophilic base that scavenges the HCl byproduct.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final compound by silica gel column chromatography or preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

-

In Vitro Evaluation Cascade

A systematic, tiered approach to in vitro testing is essential to efficiently identify promising dual-activity lead compounds.

Protocol 4.1: H3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human H3 receptor.

Materials:

-

HeLa cell membranes expressing recombinant human H3R

-

[³H]Nα-methylhistamine (specific activity ~80 Ci/mmol)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM Clobenpropit

-

Test compounds dissolved in 100% DMSO

-

96-well filter plates (e.g., Millipore MultiScreen)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Prepare serial dilutions of test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control (Clobenpropit), or 50 µL of test compound dilution.

-

Add 100 µL of H3R-expressing membranes (5-10 µg protein/well) to all wells.

-

Add 50 µL of [³H]Nα-methylhistamine to all wells at a final concentration of ~1.0 nM.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation. Causality: This incubation allows the binding reaction to reach equilibrium.

-

Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 4.2: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human S1R.

Materials:

-

Guinea pig brain homogenates or membranes from cells expressing recombinant human S1R

-

-Pentazocine (specific activity ~40 Ci/mmol)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM Haloperidol

-

Test compounds dissolved in 100% DMSO

-

Standard equipment as in Protocol 4.1

Procedure:

-

Follow the same general procedure as in Protocol 4.1.

-

Use -Pentazocine as the radioligand at a final concentration of ~2.0 nM.

-

Use Haloperidol as the non-specific binding control.

-

Incubate for 120 minutes at 37°C. Causality: S1R binding kinetics are often slower and benefit from a higher temperature.

-

Filter, wash, and count radioactivity as previously described.

-

Calculate IC₅₀ and Ki values using the Cheng-Prusoff equation.

Data Presentation: In Vitro Binding Affinities

Quantitative data should be summarized for clear comparison of structure-activity relationships (SAR).

| Compound ID | H3R Ki (nM) | S1R Ki (nM) | S1R/H3R Selectivity Ratio |

| Lead-001 | 15.2 | 85.6 | 5.6 |

| Analog-1A | 8.7 | 55.1 | 6.3 |

| Analog-1B | 120.5 | 45.8 | 0.4 |

| Pitolisant | 3.1 | 190.0 | 61.3 |

Table 1: Example in vitro binding data for a lead compound and its analogs. A balanced affinity (ratio ~1-10) is often desired for dual-target ligands.

Protocol 4.3: H3 Receptor Functional Assay ([³⁵S]GTPγS Binding)

Objective: To determine the functional activity (antagonism/inverse agonism) of compounds at the H3R.

Materials:

-

H3R-expressing cell membranes

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol)

-

GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GDP (10 µM final concentration)

-

H3R agonist: (R)-α-methylhistamine (RAMH)

-

Test compounds

Procedure:

-

Pre-incubate membranes (10 µ g/well ) with test compounds for 15 minutes in the assay buffer containing GDP.

-

To determine antagonist activity, add the agonist RAMH at its EC₈₀ concentration. To determine inverse agonist activity, add buffer only.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 60 minutes at 30°C. Causality: Activated G-proteins exchange GDP for GTP. The non-hydrolyzable [³⁵S]GTPγS becomes trapped, and its incorporation is a measure of G-protein activation.

-

Terminate the reaction by rapid filtration and count radioactivity as in the binding assays.

-

Data are expressed as a percentage of the response to the agonist (for antagonists) or as a percentage of basal signaling (for inverse agonists). Calculate IC₅₀ or EC₅₀ values accordingly.

Early ADME & In Vivo Profiling

Once potent dual-binding compounds with functional activity are identified, early assessment of their drug-like properties is crucial.

Protocol 5.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict passive blood-brain barrier (BBB) penetration of test compounds.

Materials:

-

96-well filter plate (PVDF membrane)

-

96-well acceptor plate

-

Porcine brain lipid extract

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dodecane

-

LC-MS/MS system for quantification

Procedure:

-

Prepare a stock solution of porcine brain lipid in dodecane (20 mg/mL).

-

Coat the filter membrane of the donor plate with 5 µL of the lipid solution and allow the solvent to evaporate.

-

Add 300 µL of PBS to each well of the acceptor plate.

-

Prepare solutions of test compounds (e.g., 100 µM) in PBS. Add 200 µL to the donor plate wells.

-

Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

-

Incubate the "sandwich" plate at room temperature for 4-5 hours. Causality: During incubation, lipophilic compounds that can cross the lipid membrane will diffuse from the donor to the acceptor compartment.

-

After incubation, carefully separate the plates.

-

Determine the concentration of the compound in both the donor (Cdonor) and acceptor (Cacceptor) wells, as well as in a reference well (Cref) at T=0, using LC-MS/MS.

-

Calculate the effective permeability (Pe) using an established equation. Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have good potential for BBB penetration.

Conclusion

The design of dual H3/S1R antagonists represents a sophisticated and promising strategy for addressing complex CNS disorders. The piperazine scaffold provides a robust and versatile framework for developing these multi-target ligands. By employing a systematic workflow encompassing rational design, efficient synthesis, and a tiered in vitro/in silico evaluation cascade, researchers can effectively navigate the challenges of multi-target drug discovery. The protocols and insights provided in this guide offer a solid foundation for scientists and drug development professionals to explore this exciting therapeutic avenue, ultimately accelerating the journey from chemical concept to clinical candidate.

References

-

Journal of Medicinal Chemistry. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications. [Link]

-

PubMed. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. [Link]

-

ResearchGate. (2023). (PDF) Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. [Link]

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Preprint.

-

PubMed Central (PMC). (n.d.). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. [Link]

-

PubMed. (2021). Dual-targeting Approach on Histamine H3 and Sigma-1 Receptor Ligands as Promising Pharmacological Tools in the Treatment of CNS-linked Disorders. [Link]

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). Preprint.

- Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Tre

- Therapeutic potential of histamine h3 receptor antagonists in dementias. (n.d.). In-Review.

-

Bentham Science Publishers. (2021). Dual-targeting Approach on Histamine H3 and Sigma-1 Receptor Ligands as Promising Pharmacological Tools in the Treatment of CNS-linked Disorders. [Link]

- Usiena air. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds.

-

Frontiers. (n.d.). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. [Link]

-

International Journal of Pharmaceutical Sciences and Research (IJPSR). (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

-

MDPI. (2024). Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer's Disease, Parkinson's Disease, and Autism Spectrum Disorder. [Link]

-

CORE. (n.d.). Therapeutic potential of histamine H3 receptor agonists and antagonists. [Link]

-

ResearchGate. (2025). The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. [Link]

Sources

- 1. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual-targeting Approach on Histamine H3 and Sigma-1 Receptor Ligands as Promising Pharmacological Tools in the Treatment of CNS-linked Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Portico [access.portico.org]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. biomedpharmajournal.org [biomedpharmajournal.org]

- 8. frontiersin.org [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Applications of piperazine-piperidine linkers in CNS drug discovery

The Piperazine-Piperidine Linker System in CNS Drug Discovery

Executive Summary: The Privileged Scaffold Hypothesis

In Central Nervous System (CNS) drug discovery, the "privileged structure" hypothesis posits that certain molecular frameworks offer an inherent affinity for diverse biological targets. Piperazine and piperidine rings represent the apex of this hierarchy. These saturated heterocycles are not merely passive spacers; they are active pharmacophores that dictate physicochemical properties (logP, pKa) , metabolic stability , and receptor subtype selectivity .

This guide details the application of piperazine and piperidine moieties as linker systems—specifically focusing on their role in connecting aryl head groups to secondary binding motifs in GPCR ligands (Dopamine D2/D3, Serotonin 5-HT1A/2A) and Sigma receptors.

Medicinal Chemistry Strategy: Design & Causality

2.1 The "Aspartate Anchor" Mechanism

The primary utility of piperazine/piperidine linkers in GPCR ligands is their ability to form a critical salt bridge.

-

Mechanism: The basic nitrogen (N1 or N4) is protonated at physiological pH.

-

Target Interaction: This protonated amine forms an ionic bond with the conserved Aspartate 3.32 (Asp3.32) residue located in Transmembrane Helix 3 (TM3) of aminergic GPCRs.

-

Design Consequence: The distance between this basic nitrogen and the aromatic head group (often 3–4 carbons or a rigid spacer) is the primary determinant of affinity.

2.2 Piperazine vs. Piperidine: The Selectivity Switch

Choosing between a piperazine and a piperidine linker is a strategic decision, not a random one.

| Feature | Piperidine Linker | Piperazine Linker | Impact on CNS Design |

| Basicity (pKa) | High (~10–11) | Moderate (~8.5–9.5) | Piperazine is less likely to get trapped in lysosomes (lysosomotropism). |

| Lipophilicity | High | Moderate | Piperazine lowers logP, improving solubility and reducing non-specific binding. |

| hERG Liability | High Risk | Mitigation Strategy | Replacing piperidine with piperazine is a standard tactic to reduce hERG inhibition by lowering lipophilicity and basicity.[1] |

| Conformation | Chair (Rigid) | Chair (Rigid) | Both provide entropy reduction upon binding, but piperazine offers an additional H-bond acceptor/donor site. |

2.3 Structural Logic Visualization

The following diagram illustrates the modular assembly of CNS ligands using these linkers.

Figure 1: Modular assembly of GPCR ligands. The Piperazine/Piperidine scaffold acts as the central hub, anchoring the molecule via Asp3.32 interaction while projecting the tail group for subtype selectivity.

Synthetic Protocols: Modular Assembly

To generate libraries of these compounds efficiently, we utilize a Reductive Amination strategy. This method is superior to direct alkylation (SN2) due to fewer side reactions (over-alkylation) and milder conditions.

Protocol A: Reductive Amination (Piperidine-Linker Synthesis)

Objective: Link a piperidine-containing secondary amine to an aldehyde-functionalized tail group.

Reagents:

-

Aldehyde partner

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)[2]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Imine Formation: In a dry vial, dissolve the Amine (1.0 equiv) and Aldehyde (1.1 equiv) in anhydrous DCE (0.1 M concentration).

-

Activation: Add Acetic Acid (1.0–2.0 equiv) . This catalyzes imine formation. Stir at Room Temperature (RT) for 30–60 minutes. Note: Ensure the solution is slightly acidic (pH 5–6).

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Why STAB? It is less toxic than NaCNBH₃ and selectively reduces imines/iminiums over aldehydes/ketones, preventing side reactions.

-

-

Reaction: Stir at RT for 12–16 hours under Nitrogen atmosphere. Monitor by LC-MS for the disappearance of the imine intermediate.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient).

Protocol B: Buchwald-Hartwig Coupling (Aryl-Piperazine Synthesis)

Objective: Attach an aryl head group directly to the piperazine nitrogen.

Step-by-Step Methodology:

-

Setup: Combine Aryl Bromide (1.0 equiv) , Piperazine derivative (1.2 equiv) , Pd₂(dba)₃ (2 mol%) , and BINAP (4 mol%) in dry Toluene.

-

Base: Add NaOtBu (1.4 equiv) . Crucial: Use an inert atmosphere (Argon/Nitrogen) as the catalyst is oxygen-sensitive.

-

Heat: Reflux at 100°C for 12 hours.

-

Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.

In Vitro Profiling: Validating CNS Utility

Once synthesized, the compounds must be profiled for Brain Penetration and Cardiac Safety.

4.1 PAMPA-BBB: High-Throughput Permeability Screening

The Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-BBB) is the industry standard for early-stage filtering.

Protocol:

-

Membrane Preparation: Dissolve Porcine Brain Lipid (PBL) (20 mg/mL) in a mixture of Dodecane/Hexane (1:1) .

-

Why Dodecane? It mimics the hydrophobic core of the BBB bilayer.

-

-

Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 PBS) to the donor wells.

-

Filter Plate: Coat the PVDF filter (0.45 µm) of the acceptor plate with 4 µL of the PBL solution.

-

Acceptor Plate: Add 200 µL of PBS (pH 7.4) to the acceptor wells.

-

Incubation: Sandwich the plates and incubate at RT for 18 hours in a humidity chamber (to prevent evaporation).

-

Analysis: Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

-

Calculation: Determine Effective Permeability (

).-

Success Criteria:

cm/s indicates high CNS permeability potential.[5]

-

4.2 hERG Inhibition Screening (Safety)